Cas no 97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one structure
97859-51-3 structure
Product Name:(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Numéro CAS:97859-51-3
Le MF:C4H7NO3
Mégawatts:117.103281259537
MDL:MFCD27977273
CID:3038732
PubChem ID:2793787
Update Time:2024-10-25

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Propriétés chimiques et physiques

Nom et identifiant

    • (S)-5-(Hydroxymethyl)oxazolidin-2-one
    • (5S)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)- (ZCI)
    • (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
    • (S)-5-Hydroxymethyl-2-oxazolidinone
    • 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)-
    • CS-0053134
    • AS-52043
    • SCHEMBL3954454
    • P14223
    • 97859-51-3
    • EN300-7211291
    • MFCD27977273
    • LSYOFPBORRARMF-VKHMYHEASA-N
    • (S)-5-(hydroxylmethyl)oxazolidin-2-one
    • CS-0067235
    • AKOS025396273
    • (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
    • MDL: MFCD27977273
    • Piscine à noyau: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
    • La clé Inchi: LSYOFPBORRARMF-VKHMYHEASA-N
    • Sourire: C([C@@H]1CNC(=O)O1)O

Propriétés calculées

  • Qualité précise: 117.042593085g/mol
  • Masse isotopique unique: 117.042593085g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 8
  • Nombre de liaisons rotatives: 1
  • Complexité: 104
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -0.9
  • Surface topologique des pôles: 58.6Ų

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S178587-250mg
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 97%
250mg
¥5954.90 2023-09-01
Chemenu
CM294729-1g
(S)-5-(Hydroxymethyl)oxazolidin-2-one
97859-51-3 95%
1g
$1249 2021-08-18
Ambeed
A647419-50mg
(S)-5-(Hydroxymethyl)oxazolidin-2-one
97859-51-3 95%
50mg
$109.00 2022-05-16
Ambeed
A647419-100mg
(S)-5-(Hydroxymethyl)oxazolidin-2-one
97859-51-3 95%
100mg
$62.0 2025-04-14
Ambeed
A647419-250mg
(S)-5-(Hydroxymethyl)oxazolidin-2-one
97859-51-3 95%
250mg
$75.0 2025-04-14
Ambeed
A647419-1g
(S)-5-(Hydroxymethyl)oxazolidin-2-one
97859-51-3 95%
1g
$219.0 2025-04-14
abcr
AB459138-250 mg
(5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one; .
97859-51-3
250MG
€321.80 2023-07-18
TRC
S357975-2.5mg
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3
2.5mg
$ 50.00 2022-06-03
TRC
S357975-5mg
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3
5mg
$ 70.00 2022-06-03
TRC
S357975-25mg
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3
25mg
$ 295.00 2022-06-03

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Ethanol
1.1 Reagents: Potassium carbonate Solvents: Ethanol
Référence
An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesPreparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone
Cardillo, Giuliana; et al Sato, Toshio; et al, Tetrahedron, 1987, 43(11), 2505-12

Méthode de production 2

Conditions de réaction
Référence
Method for preparing oxazolidinone intermediateProcess for the resolution of racemic 5-substituted 2-oxazolidinones by crystallization
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran
1.2 Reagents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Ethanol
Référence
An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones
Cardillo, Giuliana; et al, Tetrahedron, 1987, 43(11), 2505-12

Méthode de production 4

Conditions de réaction
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ;  1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ;  1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Référence
An enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidAn enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid
, India, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hypochlorite Solvents: Tetrahydrofuran ,  Water
Référence
Stereoselective process for the preparation of (S)-5-(hydroxymethyl)-2-oxazolidinone
, United States, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Référence
An enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBAn enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid
, India, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Référence
A fragment-based approach to understanding inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomeraseEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Merckle, Ludovic; et al Danielmeier, Karsten; et al, ChemBioChem, 2005, 6(10), 1866-1874

Méthode de production 8

Conditions de réaction
1.1 Reagents: Magnesium methoxide Solvents: Diglyme
1.1 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ;  10 h, 160 °C
Référence
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesInhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cellsResolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives
Danielmeier, Karsten; et al Mullarky, Edouard; et al Pallavicini, Marco; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  16 h, 25 °C
Référence
Antibiotic pyrazinothiazine derivatives and process of preparation and use thereofPreparation of the quinazoline compounds and their application as EGFR inhibitor
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  0 °C; 10 min, 0 °C
Référence
New chemoenzymatic pathway for β-adrenergic blocking agents
Kamal, Ahmed; et al, Tetrahedron: Asymmetry, 2005, 16(8), 1485-1494

Méthode de production 11

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Potassium carbonate Solvents: Ethanol
Référence
Preparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone
Sato, Toshio; et al, Tetrahedron Letters, 1989, 30(28), 3701-2

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Numéro de commande:A923317
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 14:35
Prix ($):179.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
A923317
Pureté:99%
Quantité:1g
Prix ($):179.0
Courriel